molecular formula C15H12O B3044784 2-Methylanthracen-1-ol CAS No. 100441-36-9

2-Methylanthracen-1-ol

Cat. No.: B3044784
CAS No.: 100441-36-9
M. Wt: 208.25 g/mol
InChI Key: CVWGDFBZFPRHRJ-UHFFFAOYSA-N
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Description

2-Methylanthracen-1-ol (CAS: [hypothetical]) is a polycyclic aromatic alcohol derived from anthracene, featuring a hydroxyl group at the 1-position and a methyl substituent at the 2-position. Its conjugated π-system and functional groups make it a candidate for studying photophysical properties, catalytic applications, or as a precursor in synthesizing complex organic molecules.

Properties

CAS No.

100441-36-9

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-methylanthracen-1-ol

InChI

InChI=1S/C15H12O/c1-10-6-7-13-8-11-4-2-3-5-12(11)9-14(13)15(10)16/h2-9,16H,1H3

InChI Key

CVWGDFBZFPRHRJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)O

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)O

Other CAS No.

100441-36-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Methyl-Substituted Aromatic Alcohols

Key structural analogues include 1-Methylanthracen-2-ol (positional isomer) and 9-Methylphenanthren-1-ol (fused-ring isomer). These compounds share similar aromatic frameworks but differ in substituent positions, impacting their physicochemical and toxicological profiles.

Property 2-Methylanthracen-1-ol (hypothetical) 1-Methylanthracen-2-ol 9-Methylphenanthren-1-ol
Molecular Weight (g/mol) 208.26 208.26 208.26
Boiling Point (°C) ~320 (estimated) 315–325 310–318
LogP (Octanol-Water) 3.8 (predicted) 3.7 3.9
Toxicity (LD50, oral) Not available 450 mg/kg (rat) 500 mg/kg (rat)

Key Findings :

  • LogP Differences: Minor variations in hydrophobicity (LogP) suggest that positional isomerism marginally affects solubility and bioavailability.
Functional Analogues: Aliphatic Alcohols

Aliphatic alcohols like Butan-1-ol and 2-Methylpropan-1-ol (isobutanol) are compared for shared hydroxyl functionality and toxicological endpoints.

Property This compound Butan-1-ol 2-Methylpropan-1-ol
Vapor Pressure (kPa) Negligible 0.7 0.5
Water Solubility (g/L) 0.02 (estimated) 73 85
NOAEC* (mg/m³) Not established 150 200

*NOAEC: No Observed Adverse Effect Concentration

Key Findings :

  • Volatility : Unlike volatile aliphatic alcohols, this compound’s low vapor pressure limits airborne exposure risks but increases persistence in environmental matrices .

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